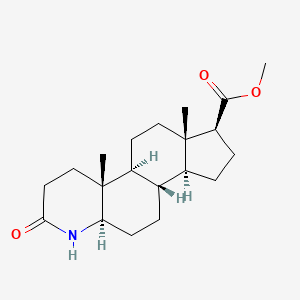

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate

Descripción general

Descripción

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is a synthetic compound that serves as an intermediate in the synthesis of Finasteride and Dutasteride, which are 5α-reductase inhibitors. These inhibitors are used in the treatment of benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate typically involves the reaction of Methanol with 4-Aza-5alpha-androstan-1-ene-3-one-17beta-carboxylic acid . The reaction conditions often include the use of Benzene Seleninic Anhydride as a reagent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like Potassium Permanganate or Chromium Trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as Lithium Aluminium Hydride or Sodium Borohydride.

Substitution: The compound can participate in substitution reactions, often involving nucleophiles like Hydroxide ions or Ammonia.

Common Reagents and Conditions:

Oxidation: Potassium Permanganate, Chromium Trioxide, acidic or basic conditions.

Reduction: Lithium Aluminium Hydride, Sodium Borohydride, typically in anhydrous conditions.

Substitution: Hydroxide ions, Ammonia, often in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. 5-alpha-reductase Inhibition

Methyl 4-aza-5alpha-androsta-3-one-17beta-carboxylate functions primarily as a potent inhibitor of the enzyme 5-alpha-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen associated with various androgenic disorders.

- Clinical Relevance : Inhibition of 5-alpha-reductase is significant for treating conditions such as:

- Acne Vulgaris : Excessive androgen levels can lead to increased sebum production, contributing to acne. Studies have shown that methyl 4-aza derivatives can effectively reduce sebum production and improve acne symptoms .

- Hirsutism : This condition, characterized by excessive hair growth in women, can be managed through the antiandrogenic effects of this compound .

- Benign Prostatic Hyperplasia (BPH) : The compound has demonstrated efficacy in reducing prostate size and alleviating symptoms associated with BPH by lowering DHT levels .

Research Findings

2.1. Experimental Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Tumor Growth Inhibition : In a study involving androgen-sensitive rat prostatic tumors, treatment with varying doses of the compound resulted in significant tumor growth inhibition, correlating with reduced DNA synthesis in tumor cells . This suggests potential applications in oncology, particularly for prostate cancer management.

| Dose (mg/day) | Tumor Growth Rate Reduction (%) |

|---|---|

| 0.01 | Minimal |

| 0.1 | Moderate |

| 1.0 | Significant |

| 4.0 | Maximum |

2.2. Topical Applications

The compound has also been investigated for topical formulations aimed at treating skin disorders related to hyperandrogenism:

- Seborrhea and Androgenic Alopecia : Topical application of methyl 4-aza derivatives has shown promise in reducing sebaceous gland size and activity, thereby alleviating conditions like seborrhea and androgenic alopecia .

Case Studies

3.1. Clinical Trials

Several clinical investigations have explored the safety and efficacy of this compound:

- A double-blind placebo-controlled trial assessed its impact on acne vulgaris, demonstrating a statistically significant reduction in lesion count and severity among participants treated with the compound compared to placebo .

3.2. Efficacy on Prostate Health

A longitudinal study on patients with BPH indicated that administration of the compound led to improved urinary flow rates and reduced prostate volume over a six-month period, supporting its use as a therapeutic agent for managing BPH symptoms .

Mecanismo De Acción

The compound exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions caused by DHT excess, such as benign prostatic hyperplasia and androgenic alopecia . The molecular targets include the 5α-reductase enzyme and the pathways involved in androgen metabolism .

Comparación Con Compuestos Similares

Finasteride: Another 5α-reductase inhibitor used for similar medical conditions.

Dutasteride: A more potent 5α-reductase inhibitor with a broader spectrum of activity.

Uniqueness: Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is unique in its role as an intermediate in the synthesis of both Finasteride and Dutasteride. Its structure allows for specific interactions with the 5α-reductase enzyme, making it a valuable compound in the development of treatments for androgen-related disorders .

Actividad Biológica

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate (MAA) is a synthetic compound derived from testosterone, primarily recognized for its role as an intermediate in the synthesis of clinically significant 5α-reductase inhibitors like Finasteride and Dutasteride. These inhibitors are crucial in treating conditions such as benign prostatic hyperplasia (BPH), androgenic alopecia, and other androgen-related disorders. This article delves into the biological activity of MAA, exploring its mechanisms of action, biochemical properties, and relevant research findings.

Target Enzyme: 5α-Reductase

MAA functions primarily as a 5α-reductase inhibitor , which prevents the conversion of testosterone to dihydrotestosterone (DHT). This inhibition is vital because DHT is implicated in various androgen-dependent conditions. The mechanism involves MAA binding to the enzyme's active site, thereby hindering its activity and reducing DHT levels in tissues.

Biochemical Pathways

The inhibition of 5α-reductase affects the androgen signaling pathway, leading to decreased cellular responses mediated by DHT. This has therapeutic implications for conditions like:

- Benign Prostatic Hyperplasia (BPH)

- Acne

- Seborrhea

- Female Hirsutism

- Prostatic Carcinoma .

Pharmacokinetics

MAA is generally well absorbed following oral administration, metabolized in the liver, and excreted via feces and urine. The pharmacokinetic profile supports its use in formulations aimed at managing androgen-related disorders.

Inhibition Studies

Research indicates that MAA and its derivatives exhibit potent inhibitory effects on human type 2 5α-reductase. For instance, modifications to the amide substituents significantly influence the binding affinity to both type 1 and type 2 isoforms of 5α-reductase .

Case Studies

- Combined Androgen Blockade : A study highlighted that certain derivatives of MAA showed dual inhibition of both isoforms of 5α-reductase while maintaining poor binding affinity to the androgen receptor (AR). This suggests a targeted approach in developing therapies that minimize side effects associated with AR activation .

- Cell Viability Assays : In vitro studies demonstrated that MAA did not exhibit cytotoxicity at concentrations below 0.3 mM but affected cell viability at higher concentrations, indicating a dose-dependent response .

- Mechanistic Insights : The introduction of specific substituents on the A-ring of MAA derivatives resulted in enhanced binding to the androgen receptor, suggesting potential pathways for developing more effective inhibitors with fewer side effects .

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| 5α-Reductase Inhibition | Prevents conversion of testosterone to DHT; therapeutic for BPH and acne |

| Cell Viability Impact | Non-cytotoxic below 0.3 mM; dose-dependent effects observed |

| Androgen Receptor Binding | Modified derivatives show improved binding; potential for dual inhibition |

Propiedades

IUPAC Name |

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJOERJCUZAWQB-ALHYADCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73671-92-8 | |

| Record name | 3-oxo-4-aza-5a-androstane-17b-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.